N-(4-cyanooxan-4-yl)-3-phenylpentanamide
Description
N-(4-cyanooxan-4-yl)-3-phenylpentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a phenyl group at the third carbon and a 4-cyanooxan-4-yl moiety (a tetrahydropyran ring with a cyano group) at the nitrogen terminus. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and balanced solubility, making it a candidate for pharmaceutical exploration .
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-14(15-6-4-3-5-7-15)12-16(20)19-17(13-18)8-10-21-11-9-17/h3-7,14H,2,8-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZRSVJEQPQYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)NC1(CCOCC1)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
a) 4-Methyl-3-oxo-N-phenylpentanamide
- Molecular Formula: C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- Key Features : Lacks the tetrahydropyran ring; instead, it has a methyl and oxo group at the fourth carbon.
- Properties : Higher polarity (logP ~1.8) and aqueous solubility compared to the target compound due to the oxo group, but reduced lipophilicity may limit membrane permeability .
b) NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide)
- Molecular Formula : C₁₆H₁₅N₃O₂S
- Molecular Weight : 313.37 g/mol
- Key Features: Contains a thiazolidinone core and nicotinamide group.
c) 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide
Physicochemical and Pharmacokinetic Comparisons
Table 1: Comparative Analysis of Key Properties
Functional Group Impact
- Cyanooxan Group: The tetrahydropyran ring with a cyano substituent in the target compound enhances solubility compared to purely aromatic substituents (e.g., phthalimides in ) while maintaining moderate lipophilicity. This contrasts with compounds like NAT-1, where the thiazolidinone core may hinder solubility .
- Pentanamide Backbone : Shared with 4-methyl-3-oxo-N-phenylpentanamide, but the absence of the oxo group in the target compound reduces polarity, favoring membrane permeability .
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